molecular formula C24H29NO2 B1254604 N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine CAS No. 680203-70-7

N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine

Cat. No. B1254604
M. Wt: 363.5 g/mol
InChI Key: RAIDOKRWKAIHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine, also known as N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine, is a useful research compound. Its molecular formula is C24H29NO2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

680203-70-7

Product Name

N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[[3-(cyclopenten-1-yl)phenyl]methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanamine

InChI

InChI=1S/C24H29NO2/c1-24(2)16-21-11-6-12-22(23(21)27-24)26-14-13-25-17-18-7-5-10-20(15-18)19-8-3-4-9-19/h5-8,10-12,15,25H,3-4,9,13-14,16-17H2,1-2H3

InChI Key

RAIDOKRWKAIHOH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCNCC3=CC(=CC=C3)C4=CCCC4)C

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCNCC3=CC(=CC=C3)C4=CCCC4)C

synonyms

DDEC-benzylamine
F15063
N-((2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)-benzylamine
N-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g of magnesium sulfate are added to a solution of 3-cyclopenten-1-ylbenzaldehyde (2a) (0.56 g, 3.26 mmol) and of [2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl-oxy)]ethylamine (3a) (0.68 g, 3.26 mmol) in 15 ml of 1,2-dichloroethane and the mixture is heated at 60° C. for 17 hours. The mixture is cooled to room temperature, the solid is filtered and the solvent is evaporated under reduced pressure. The residue is diluted with 15 ml of methanol and then cooled to 0° C. 0.35 g of potassium borohydride (6.52 mmol) is then introduced and the reaction mixture is stirred for 3 hours at 0° C. The mixture is then poured into ice-cold water, extracted with ethyl acetate and washed with a saturated aqueous sodium chloride solution. The combined organic phases are dried over magnesium sulfate, filtered and the solvent is evaporated under reduced pressure. The residue is purified by chromatography on silica gel (methylene chloride/methanol/aqueous ammonia: 98/1.5/0.5). The title product (0.61 g) is isolated in the form of a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two

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